Fmoc-L-Lys(Eei-Aoa)-OH
Description
Fmoc-L-Lys(Eei-Aoa)-OH is a protected lysine derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and an ethoxyethylidene-aminooxyacetyl (Eei-Aoa) moiety protecting the ε-amino side chain. This dual protection strategy ensures orthogonal deprotection during peptide assembly, enabling selective removal of the Fmoc group under basic conditions (e.g., piperidine) while retaining the Eei-Aoa group for later functionalization or conjugation. Such derivatives are critical for synthesizing complex peptides with site-specific modifications, particularly in drug delivery and biomaterial development .
Properties
IUPAC Name |
(2S)-6-[[2-[(E)-1-ethoxyethylideneamino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O7/c1-3-35-18(2)30-37-17-25(31)28-15-9-8-14-24(26(32)33)29-27(34)36-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,3,8-9,14-17H2,1-2H3,(H,28,31)(H,29,34)(H,32,33)/b30-18+/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLBWRZJQDHXST-XDRVCWSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys(Eei-Aoa)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA). The ε-amino group of lysine is protected with the Eei-Aoa group (ethoxyethylidene acetal of aminooxyacetic acid) to prevent side reactions during peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Lys(Eei-Aoa)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIPEA, and DMF.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-Lys(Eei-Aoa)-OH is used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and functionalities. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides.
Biology
In biological research, peptides synthesized using this compound are used as probes to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
In medicine, these peptides are used in the development of peptide-based drugs and therapeutic agents. They are also used in vaccine development and as diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of peptides for various applications, including cosmetics, food additives, and agricultural products.
Mechanism of Action
The mechanism of action of Fmoc-L-Lys(Eei-Aoa)-OH involves the selective protection of the lysine amino group, allowing for controlled peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for further reactions. The Eei-Aoa group protects the ε-amino group of lysine, preventing side reactions and ensuring the integrity of the peptide sequence.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Fmoc-L-Lys Derivatives
*Calculated using Molinspiration ().
Gelation Performance
- Fmoc-L-Lys(Fmoc)-Asp-OH exhibits exceptional gelation ability (CGC = 0.001 wt%) due to strong π–π stacking between Fmoc groups and hydrophilic Asp residues. However, its base-labile Fmoc groups limit pH-triggered gelation methods .
- Dehydropeptides (e.g., Fmoc-L-Lys(Boc)-Gly-OH) have higher CGCs (0.04–0.1 wt%) but superior solubility in alkaline conditions, enabling pH-responsive hydrogel formation .
Stability and Deprotection
- Boc and Dde groups are stable under Fmoc deprotection conditions, allowing sequential modifications. Dde can be selectively removed with hydrazine for site-specific biotinylation .
- Eei-Aoa offers unique stability under basic conditions, enabling late-stage functionalization without premature side-chain reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
